molecular formula C15H16N4O2S B2893778 (E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1799272-20-0

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2893778
CAS RN: 1799272-20-0
M. Wt: 316.38
InChI Key: GTIPNDSVMSRTQS-NTUHNPAUSA-N
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Description

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide, also known as EIPL-1, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. EIPL-1 has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Synthesis and Characterization

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide and its derivatives are explored for various pharmacological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Studies have synthesized novel derivatives, showcasing their potential in therapeutic applications without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or reference compounds. Some compounds exhibited modest inhibition of HCV NS5B RdRp activity, highlighting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activity

Research into novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been conducted, focusing on their synthesis and evaluation for antimicrobial and antifungal activities. These studies have identified compounds with significant activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, suggesting potential utility in treating bacterial and fungal infections (S. Y. Hassan, 2013).

Ethylene-like Biological Activity in Plant Science

In plant science, small molecules with ethylene-like biological activity have been identified through chemical library screening, using a triple response-based assay system. This research has led to the discovery of compounds inducing a triple response in Arabidopsis seedlings, aiding in understanding plant growth and development mechanisms under the influence of ethylene-like compounds (Keimei Oh et al., 2017).

Antimicrobial Evaluation of Heterocyclic Compounds

Further studies have focused on the synthesis and antimicrobial evaluation of heterocyclic compounds containing a sulfonamido moiety. These compounds have been tested for their antibacterial activity, showing promise as new antibacterial agents. The research emphasizes the importance of sulfonamido moieties in developing effective antimicrobial compounds (M. E. Azab et al., 2013).

properties

IUPAC Name

(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-22(21,13-7-14-4-2-1-3-5-14)17-9-10-18-11-12-19-15(18)6-8-16-19/h1-8,11-13,17H,9-10H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPNDSVMSRTQS-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

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